4-Chloro-4'-methyl-1,1'-biphenyl

Description

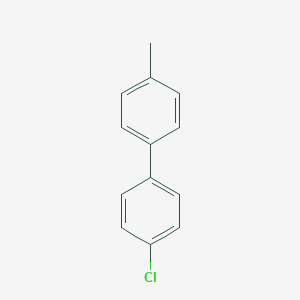

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKCUNCQZYSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374000 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19482-11-2 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-Chloro-4'-methyl-1,1'-biphenyl

This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 4-Chloro-4'-methyl-1,1'-biphenyl, a substituted biphenyl of interest in organic synthesis and materials science. This document is intended for researchers, chemists, and professionals in drug development and related fields, offering detailed experimental protocols and safety considerations.

Introduction and Chemical Identity

4-Chloro-4'-methyl-1,1'-biphenyl is a chlorinated aromatic hydrocarbon. Its structure, featuring a biphenyl core with a chlorine atom and a methyl group at the para positions of the two phenyl rings, makes it a valuable intermediate in the synthesis of more complex molecules. Understanding its fundamental properties is crucial for its effective and safe utilization in research and development.

Key Identifiers:

-

IUPAC Name: 1-chloro-4-(4-methylphenyl)benzene

-

CAS Number: 19482-11-2

-

Molecular Formula: C₁₃H₁₁Cl

-

Molecular Weight: 202.68 g/mol

-

Canonical SMILES: CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl

-

InChI Key: XYOKCUNCQZYSPK-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical characteristics of 4-Chloro-4'-methyl-1,1'-biphenyl are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and storage conditions.

| Property | Value | Source |

| Physical State | Solid | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 85-87 °C | |

| Boiling Point | 318.57 °C (Predicted) | |

| Solubility | Soluble in chloroform. Insoluble in water. | |

| XLogP3 | 5 |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of 4-Chloro-4'-methyl-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a typical procedure for laboratory-scale synthesis.

Reaction Scheme

chemical structure and CAS number for 4-Chloro-4'-methyl-1,1'-biphenyl

Introduction: The Strategic Importance of the Asymmetrical Biaryl Scaffold

In the landscape of modern synthetic chemistry and drug discovery, the 1,1'-biphenyl core structure is a privileged scaffold. Its rigid, yet conformationally flexible nature allows it to serve as a versatile anchor for pharmacophores, enabling precise spatial orientation and interaction with biological targets. While symmetrical biphenyls have their place, it is the unsymmetrical derivatives, such as 4-Chloro-4'-methyl-1,1'-biphenyl, that offer a more nuanced approach to molecular design. The deliberate placement of distinct electronic and steric groups—in this case, an electron-withdrawing chloro group and an electron-donating, lipophilic methyl group—provides chemists with a powerful tool for modulating a molecule's physicochemical properties, metabolic stability, and target affinity.

This guide provides an in-depth examination of 4-Chloro-4'-methyl-1,1'-biphenyl, focusing on its fundamental properties, robust synthesis methodologies, and strategic application as a building block in research and development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research. 4-Chloro-4'-methyl-1,1'-biphenyl is identified by the Chemical Abstracts Service (CAS) with the number 19482-11-2 [1][2].

Chemical Structure

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted at the 4-position with a chlorine atom, and the other is substituted at the 4'-position with a methyl group.

Caption: Chemical structure of 4-Chloro-4'-methyl-1,1'-biphenyl.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties of the compound. This data is critical for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 19482-11-2 | [1][2] |

| Molecular Formula | C₁₃H₁₁Cl | [1][2] |

| Molecular Weight | 202.68 g/mol | [1][2] |

| IUPAC Name | 1-chloro-4-(4-methylphenyl)benzene | [1] |

| Monoisotopic Mass | 202.0549280 Da | [1] |

| XLogP3 | 5 | [2] |

| Heavy Atom Count | 14 | [1] |

| Rotatable Bond Count | 1 | [2] |

| Complexity | 162 | [2] |

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the two aryl rings is the central challenge in synthesizing unsymmetrical biphenyls. While classical methods like the Gomberg-Bachmann reaction exist, they often suffer from low yields and a lack of regioselectivity. The advent of palladium-catalyzed cross-coupling reactions has revolutionized biaryl synthesis. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, exceptional functional group tolerance, and high yields, making it the preferred method in both academic and industrial settings[3][4].

Principle and Mechanistic Rationale

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base[3]. For the synthesis of 4-Chloro-4'-methyl-1,1'-biphenyl, a logical pathway involves the coupling of (4-chlorophenyl)boronic acid with a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene).

The catalytic cycle is a self-validating system that proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halotoluene, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is why more reactive aryl iodides or bromides are preferred over chlorides.

-

Transmetalation: The base activates the boronic acid, forming a boronate species that transfers its aryl group (the 4-methylphenyl moiety) to the Pd(II) complex, displacing the halide. The choice of base is critical; it must be strong enough to facilitate boronate formation but not so strong as to cause side reactions.

-

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of 4-Chloro-4'-methyl-1,1'-biphenyl.

Materials:

-

4-Bromotoluene (1.0 eq)

-

(4-Chlorophenyl)boronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%) or a more advanced ligand like SPhos.

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Deionized Water (e.g., 4:1 v/v)

-

Standard inert atmosphere glassware (Schlenk line or glovebox), magnetic stirrer, and heating mantle.

Experimental Workflow:

Caption: A typical experimental workflow for Suzuki-Miyaura synthesis.

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromotoluene, (4-chlorophenyl)boronic acid, and anhydrous potassium carbonate.

-

Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate and the phosphine ligand. Add this catalyst/ligand mixture to the Schlenk flask. Causality Note: Pre-mixing the palladium source and ligand can aid in the formation of the active catalytic species. Using a 4:1 ligand-to-palladium ratio helps prevent palladium black precipitation and maintains catalytic activity.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed toluene and water via syringe or cannula. Causality Note: The biphasic solvent system is crucial. Toluene dissolves the organic components, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine. Causality Note: The water wash removes the bulk of the inorganic salts (like K₂CO₃ and boronic acid byproducts), while the brine wash helps to break any emulsions and further dry the organic layer.

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-Chloro-4'-methyl-1,1'-biphenyl as a solid.

Applications in Research and Drug Development

4-Chloro-4'-methyl-1,1'-biphenyl is not typically an active pharmaceutical ingredient (API) itself but rather a strategic intermediate. Its value lies in its utility as a scaffold for building more complex molecules.

-

Scaffold for Library Synthesis: The two distinct "handles" on the biphenyl core—the chloro and methyl groups—allow for selective downstream functionalization. The chlorine atom can be further modified via other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or nucleophilic aromatic substitution. The methyl group can be oxidized to a carboxylic acid or halogenated to a benzyl halide, opening up another avenue of chemical modification. This dual reactivity makes it an excellent starting point for generating diverse chemical libraries for high-throughput screening.

-

Bioisosteric Replacement: In medicinal chemistry, replacing a phenyl ring in a known active compound with a substituted phenyl ring is a common strategy to improve properties (a concept known as bioisosterism)[5]. The 4-chlorophenyl or 4-methylphenyl (tolyl) motifs provided by this intermediate can be used to probe structure-activity relationships (SAR), potentially enhancing potency, altering solubility, or blocking a site of metabolic attack.

-

Intermediate for Advanced Materials: The biphenyl structure is also fundamental to materials science, including the development of liquid crystals and organic light-emitting diodes (OLEDs)[4]. This intermediate can serve as a building block for more complex conjugated systems required for these applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Chloro-4'-methyl-1,1'-biphenyl is paramount. While a specific, comprehensive MSDS for this exact compound should always be consulted, general guidelines based on related chlorinated aromatic compounds apply[6].

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and direct contact with skin and eyes[6].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark location. Keep away from incompatible materials such as strong oxidizing agents[6].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-4'-methyl-1,1'-biphenyl represents more than just a chemical formula; it is a versatile and strategically important tool for the modern chemist. Its well-defined structure, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and potential for diverse chemical elaboration make it a valuable intermediate. For professionals in drug development and materials science, mastering the use of such building blocks is essential for the efficient and innovative construction of novel, high-value molecules.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.

- ChemicalBook. (n.d.). 4-Chloro-1,1'-biphenyl(2051-62-9)MSDS Melting Point Boiling Density Storage Transport.

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-4'-methyl-1,1'-biphenyl. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

- BenchChem. (2025). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.

-

National Center for Biotechnology Information. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2010). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis. Retrieved January 27, 2026, from [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Retrieved January 27, 2026, from [Link]

Sources

- 1. 4-Chloro-4'-methyl-1,1'-biphenyl | C13H11Cl | CID 2757677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. 4-Chloro-1,1'-biphenyl(2051-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

4-Chloro-4'-methyl-1,1'-biphenyl molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-4'-methyl-1,1'-biphenyl: Properties, Synthesis, and Applications

Introduction

In the landscape of modern chemical research, particularly within drug discovery and materials science, the biphenyl scaffold represents a privileged structural motif. Its unique stereochemical and electronic properties allow it to serve as a versatile backbone for a vast array of functional molecules. This guide focuses on a specific, functionalized derivative, 4-Chloro-4'-methyl-1,1'-biphenyl. The strategic placement of a chloro group and a methyl group on the biphenyl core imparts distinct characteristics that make it a valuable intermediate for synthetic chemists. The chlorine atom, a common bioisostere for methyl groups, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions, while the methyl group provides a site for further chemical modification or can itself play a role in receptor binding.[1] This document, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles.

Section 1: Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. 4-Chloro-4'-methyl-1,1'-biphenyl is a solid at room temperature, and its properties are dictated by the combination of the rigid biphenyl core, the electron-withdrawing chlorine atom, and the lipophilic methyl group.

Molecular Identity and Core Attributes

The fundamental identifiers and computed properties provide a quantitative snapshot of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Cl | [2][3] |

| Molecular Weight | 202.68 g/mol | [2][3] |

| Monoisotopic Mass | 202.0549280 Da | [2] |

| IUPAC Name | 1-chloro-4-(4-methylphenyl)benzene | [2] |

| CAS Number | 19482-11-2 | [2][3] |

| XLogP3 | 5 | [3] |

| Heavy Atom Count | 14 | [2][3] |

| Rotatable Bond Count | 1 | [3] |

| Complexity | 162 | [3] |

Physical Characteristics

While extensive experimental data for this specific compound is not broadly published, properties can be reliably inferred from closely related analogues such as 4-chlorobiphenyl and 4-methylbiphenyl.

-

Appearance: Expected to be an off-white to colorless crystalline solid, similar to 4-chlorobiphenyl.[4]

-

Melting Point: The melting point of 4-chlorobiphenyl is 77-78 °C, while 4-methylbiphenyl melts at 49 °C.[4][5] The melting point of the title compound is therefore anticipated to be within this range.

-

Boiling Point: The boiling point is expected to be elevated, likely near the 291 °C boiling point of 4-chlorobiphenyl.[4]

-

Solubility: Insoluble in water.[4] It is expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and hot ethanol.

Section 2: Synthesis and Characterization

The construction of the biaryl bond is the central challenge in synthesizing 4-Chloro-4'-methyl-1,1'-biphenyl. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and the widespread commercial availability of the necessary building blocks.[6]

Principle of Synthesis: The Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[6] For the synthesis of 4-Chloro-4'-methyl-1,1'-biphenyl, two primary routes are viable:

-

Route A: Coupling of 4-chlorophenylboronic acid with 4-bromotoluene.

-

Route B: Coupling of 4-methylphenylboronic acid (p-tolylboronic acid) with 1-bromo-4-chlorobenzene.

Both routes are effective; the choice often depends on the cost and availability of the starting materials. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 4-Chloro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura coupling.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-4'-methyl-1,1'-biphenyl | C13H11Cl | CID 2757677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-1,1'-biphenyl(2051-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 4-Chloro-4'-methyl-1,1'-biphenyl: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Physicochemical Principles, Predictive Modeling, and Experimental Determination for a Key Biphenyl Derivative

Introduction

4-Chloro-4'-methyl-1,1'-biphenyl is a substituted aromatic hydrocarbon belonging to the broader class of polychlorinated biphenyls (PCBs). While the environmental persistence and toxicity of many PCB congeners are well-documented, specific derivatives continue to be of interest in medicinal chemistry, materials science, and as intermediates in organic synthesis.[1] A fundamental understanding of the solubility of 4-Chloro-4'-methyl-1,1'-biphenyl in organic solvents is paramount for its effective use in these applications, influencing reaction kinetics, purification strategies, and formulation development.

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-4'-methyl-1,1'-biphenyl. It delves into the theoretical principles governing its dissolution, offers a detailed protocol for its experimental determination, and explores predictive models that can estimate its solubility in various organic media. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the relationship between the polarity of the solute and the solvent. For 4-Chloro-4'-methyl-1,1'-biphenyl, a non-polar molecule, it is anticipated to exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents. The key intermolecular forces at play are London dispersion forces, given the compound's aromatic structure. The presence of a chlorine atom and a methyl group introduces a slight asymmetry and potential for dipole-dipole interactions, but the overall character remains hydrophobic.

The thermodynamic basis of solubility is described by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a solid to dissolve, the Gibbs free energy of solution must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of solution is generally positive as the dissolved solute molecules have greater randomness than in the solid lattice.

Predictive Models for Solubility Estimation

In the absence of extensive experimental data for 4-Chloro-4'-methyl-1,1'-biphenyl, predictive models such as Quantitative Structure-Activity Relationship (QSAR) and thermodynamic models based on group contributions or solvent-solute interactions can provide valuable estimations.[2][3] These models often utilize molecular descriptors like molecular weight, logP (octanol-water partition coefficient), and topological surface area to correlate with solubility. Given the structural similarities to other PCBs, existing QSAR models for this class of compounds can be cautiously applied to estimate the solubility of 4-Chloro-4'-methyl-1,1'-biphenyl in various organic solvents.[4]

Estimated Solubility of 4-Chloro-4'-methyl-1,1'-biphenyl in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | 1.88 | High | Non-polar solvent, strong London dispersion forces. |

| Toluene | 2.38 | High | Aromatic solvent, favorable π-π stacking interactions. |

| Dichloromethane | 9.08 | Moderate | Moderately polar, can engage in dipole-dipole interactions. |

| Acetone | 20.7 | Low | Polar aprotic solvent, less favorable interactions. |

| Ethanol | 24.6 | Low | Polar protic solvent, hydrogen bonding network is disrupted. |

| Methanol | 32.7 | Very Low | Highly polar protic solvent, unfavorable interactions. |

Note: The predicted solubility is a qualitative estimation based on theoretical principles. Actual experimental values may vary.

Experimental Determination of Solubility

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 4-Chloro-4'-methyl-1,1'-biphenyl in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.

Safety Precautions

Chlorinated aromatic hydrocarbons should be handled with care due to their potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 4-Chloro-4'-methyl-1,1'-biphenyl and the chosen solvents before commencing any work.

Materials and Equipment

-

4-Chloro-4'-methyl-1,1'-biphenyl (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4-Chloro-4'-methyl-1,1'-biphenyl.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Chloro-4'-methyl-1,1'-biphenyl to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The filter material should be compatible with the solvent.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Chloro-4'-methyl-1,1'-biphenyl of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the solubility of 4-Chloro-4'-methyl-1,1'-biphenyl in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). Methyl 4'-chloro(1,1'-biphenyl)-4-carboxylate. PubChem. Retrieved from [Link]

-

Acree, W. E. (2025, August 6). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-4'-methyl-1,1'-biphenyl. PubChem. Retrieved from [Link]

-

Zhang, S., Greenfield, M., Mata, A., & Chung, E. J. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56012. [Link]

-

Nirmalakhandan, N. N., & Speece, R. E. (1988). Prediction of aqueous solubility of organic chemicals based on molecular structure. 2. Application to PNAs, PCBs, PCDDs, etc. Environmental Science & Technology, 22(3), 328–338. [Link]

-

Acree, W. E. (n.d.). Solubility Data Series. Retrieved from [Link]

-

Zhang, L., Wang, Y., Zhang, Y., & Liu, S. (2019). Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking. Bioscience Reports, 39(5), BSR20190197. [Link]

- Gomeni, R., & Gomeni, C. (2004). A method of measuring solubility. Google Patents.

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

El-Naas, M. H., Al-Zuhair, S., & Abu-Al-Rub, F. A. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11843–11852. [Link]

-

Dearden, J. C. (2015). Prediction of the Fate of Organic Compounds in the Environment From Their Molecular Properties: A Review. Critical Reviews in Environmental Science and Technology, 45(15), 1635–1686. [Link]

-

Hoye, T. R. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Glomme, A., & Schmidt, C. (2005). SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Puri, S., Chickos, J. S., & Welsh, W. J. (2003). Three-Dimensional Quantitative Structure-Property Relationship (3D-QSPR) Models for Prediction of Thermodynamic Properties of Polychlorinated Biphenyls (PCBs): Enthalpies of Fusion and Their Application to Estimates of Enthalpies of Sublimation and Aqueous Solubilities. Journal of Chemical Information and Computer Sciences, 43(1), 55–62. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-chloro-1,1'-biphenyl -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Activity Coefficient and Solubility in Water. In Environmental Organic Chemistry (2nd ed., pp. 133-184). John Wiley & Sons, Inc. [Link]

-

Bouarra, N., & Ghamri, A. (2024, October 25). (PDF) Quantitative Structure-Solubility Relationship of a set of persistent organic pollutants using theoretical molecular descriptors. ResearchGate. Retrieved from [Link]

-

ChemSrc. (2025, August 25). METHYL 4'-CHLORO[1,1'-BIPHENYL]-4-CARBOXYLATE. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 4-Chloro-4'-methyl-1,1'-biphenyl: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-4'-methyl-1,1'-biphenyl (CAS No: 19482-11-2), a substituted aromatic hydrocarbon of interest in synthetic chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of biphenyl derivatives.

Molecular Structure and Spectroscopic Overview

4-Chloro-4'-methyl-1,1'-biphenyl possesses a core structure of two phenyl rings linked by a single bond, with a chlorine atom and a methyl group at the para positions of the respective rings. This substitution pattern leads to a distinct set of spectroscopic signatures that are invaluable for its identification and characterization.

Molecular Structure and Numbering Scheme

Caption: Molecular structure of 4-Chloro-4'-methyl-1,1'-biphenyl with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chloro-4'-methyl-1,1'-biphenyl, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 4-Chloro-4'-methyl-1,1'-biphenyl in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-Chloro-4'-methyl-1,1'-biphenyl is characterized by signals in the aromatic and aliphatic regions. The para-substitution on both rings leads to a relatively simple splitting pattern for the aromatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.49 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |

| ~ 7.42 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 |

| ~ 7.37 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 |

| ~ 7.22 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' |

| ~ 2.40 | s | 3H | -CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation:

-

The downfield region (7.0-8.0 ppm) contains the signals for the eight aromatic protons.

-

The protons on the methyl-substituted ring (H-2', H-6' and H-3', H-5') and the chloro-substituted ring (H-2, H-6 and H-3, H-5) each form an AA'BB' system, which often appears as two distinct doublets.

-

The singlet at approximately 2.40 ppm corresponds to the three protons of the methyl group.

A study by Bimetallic quantum dots (Cu-Pd, Ni-Pd) catalyzed reaction of bromo arenes with alkenes and aryl boronic acids reported the following ¹H NMR data in CDCl₃ at 200 MHz: δ 7.54-7.42 (m, 6H), 7.24–7.23 (m, 2H), 2.41 (s, 3H). This report combines some of the aromatic signals into multiplets, which is expected at lower field strengths.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the para-substituted rings, there are 7 unique aromatic carbon signals and one aliphatic carbon signal.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139.8 | C-1' |

| ~ 138.2 | C-4' |

| ~ 137.5 | C-1 |

| ~ 133.0 | C-4 |

| ~ 129.8 | C-3', C-5' |

| ~ 129.2 | C-3, C-5 |

| ~ 128.5 | C-2, C-6 |

| ~ 126.8 | C-2', C-6' |

| ~ 21.2 | -CH₃ |

Interpretation:

-

The quaternary carbons (C-1, C-4, C-1', C-4') typically have lower intensities.

-

The carbon bearing the chlorine atom (C-4) is deshielded, appearing around 133.0 ppm.

-

The carbon attached to the methyl group (C-4') is also deshielded, appearing around 138.2 ppm.

-

The aliphatic carbon of the methyl group gives a characteristic signal in the upfield region, around 21.2 ppm.

The same study that provided ¹H NMR data also reported ¹³C NMR data: δ 143.4, 142.6, 140.3, 137.4, 130.4, 129.5, 128.6, 128.2, 127.9, 127.6, 127.5, 127.4, 126.7, 116.5, 87.5. This list contains more than the expected number of signals, suggesting the presence of impurities or solvent peaks in the reported data. A critical evaluation of this data against predicted values is necessary for accurate assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-4'-methyl-1,1'-biphenyl is dominated by absorptions corresponding to aromatic C-H and C=C bonds, as well as the C-Cl and aliphatic C-H bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| ~ 1600, 1480, 1400 | Strong-Medium | Aromatic C=C ring stretch |

| ~ 1450 | Medium | Asymmetric -CH₃ bend |

| ~ 1380 | Weak | Symmetric -CH₃ bend |

| ~ 1100-1000 | Strong | C-Cl stretch |

| ~ 820 | Strong | para-disubstituted C-H out-of-plane bend |

Interpretation: The IR spectrum will provide clear evidence for the aromatic nature of the compound through the C-H and C=C stretching vibrations. The presence of the methyl group will be confirmed by the aliphatic C-H stretching and bending modes. A strong absorption band in the fingerprint region, typically between 1100 and 1000 cm⁻¹, is characteristic of the C-Cl stretching vibration. The strong out-of-plane bending vibration around 820 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Instrumentation and Data Acquisition:

-

Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.

Fragmentation Analysis

The mass spectrum of 4-Chloro-4'-methyl-1,1'-biphenyl will show a molecular ion peak (M⁺˙) and several fragment ions resulting from the cleavage of the molecule.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 204 | ~ 33% | [M+2]⁺˙ (due to ³⁷Cl isotope) |

| 202 | 100% | [M]⁺˙ (Molecular ion, C₁₃H₁₁³⁵Cl) |

| 167 | High | [M - Cl]⁺ |

| 152 | Moderate | [M - Cl - CH₃]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak will be observed at m/z 202. A key feature will be the isotopic peak at m/z 204, which is approximately one-third the intensity of the m/z 202 peak, characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio is roughly 3:1)[1].

-

Major Fragments:

-

Loss of a chlorine radical (35 u) from the molecular ion will result in a prominent peak at m/z 167 ([C₁₃H₁₁]⁺).

-

Subsequent loss of a methyl radical (15 u) from the [M - Cl]⁺ fragment can lead to a peak at m/z 152.

-

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of 4-Chloro-4'-methyl-1,1'-biphenyl.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural characterization of 4-Chloro-4'-methyl-1,1'-biphenyl. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. This comprehensive spectroscopic data serves as a crucial reference for the identification, quality control, and further investigation of this compound in various scientific and industrial applications.

References

-

Bimetallic quantum dots (Cu-Pd, Ni-Pd) catalyzed reaction of bromo arenes with alkenes and aryl boronic acids. (2023). Figshare. [Link]

- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4-Chloro-4'-methyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

Sources

The Environmental Persistence of 4-Chloro-4'-methyl-1,1'-biphenyl: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the environmental persistence of 4-Chloro-4'-methyl-1,1'-biphenyl. As a specific congener of polychlorinated biphenyls (PCBs), its environmental fate is of significant interest to researchers, environmental scientists, and professionals in drug development who may encounter this class of compounds. This document synthesizes available data on related compounds to infer the likely behavior of 4-Chloro-4'-methyl-1,1'-biphenyl, offering a scientifically grounded framework for its assessment in the absence of extensive direct studies.

Introduction and Physicochemical Profile

4-Chloro-4'-methyl-1,1'-biphenyl is a monochlorinated biphenyl, a subclass of PCBs that were once widely used in industrial applications. While the production of PCBs has been banned in many countries due to their environmental persistence and adverse health effects, understanding the behavior of individual congeners remains crucial for risk assessment and remediation efforts. The structure of 4-Chloro-4'-methyl-1,1'-biphenyl, featuring a single chlorine atom and a methyl group on opposite phenyl rings, influences its physicochemical properties and, consequently, its environmental distribution and persistence.

Table 1: Physicochemical Properties of 4-Chloro-4'-methyl-1,1'-biphenyl

| Property | Value | Source |

| Molecular Formula | C13H11Cl | |

| Molecular Weight | 202.68 g/mol | |

| IUPAC Name | 1-chloro-4-(4-methylphenyl)benzene | |

| CAS Number | 19482-11-2 |

These properties suggest a compound with low aqueous solubility and a tendency to partition into organic matrices, such as soil organic matter and lipids in living organisms.

Abiotic Degradation Pathways

The environmental persistence of a compound is significantly determined by its susceptibility to abiotic degradation processes, primarily photodegradation and hydrolysis.

Photodegradation

Photodegradation, or the breakdown of molecules by light, is a potential transformation pathway for chlorinated aromatic compounds. For PCBs, direct photolysis in the environment is generally a slow process. However, the presence of sensitizers in natural waters can accelerate photodegradation. Studies on related compounds, such as 4-chlorophenol, have shown that photocatalytic degradation can be effective in their removal from water. It is plausible that 4-Chloro-4'-methyl-1,1'-biphenyl undergoes similar hydroxyl radical-mediated degradation in the presence of photocatalysts and sunlight. The primary photodegradation pathway for chlorinated biphenyls typically involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

Experimental Protocol: Assessing Photodegradation Potential

A standardized protocol to assess the photodegradation of 4-Chloro-4'-methyl-1,1'-biphenyl would involve the following steps:

-

Sample Preparation: Prepare a solution of 4-Chloro-4'-methyl-1,1'-biphenyl in a relevant solvent (e.g., acetonitrile/water mixture) at a known concentration.

-

Irradiation: Expose the solution to a light source that simulates the solar spectrum (e.g., a xenon lamp). Control for temperature and other environmental variables.

-

Time-course Analysis: At regular intervals, withdraw aliquots of the solution.

-

Quantification: Analyze the concentration of the parent compound and any potential degradation products using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) for identification.

-

Data Analysis: Calculate the photodegradation rate constant and half-life of the compound under the specified conditions.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For most PCBs, the C-Cl bond is generally resistant to hydrolysis under typical environmental pH and temperature conditions. A study on 4,4′-bis(chloromethyl)biphenyl showed that hydrolysis of the chloromethyl group can occur, but the chlorine atom directly attached to the biphenyl ring is much less reactive. Therefore, it is anticipated that 4-Chloro-4'-methyl-1,1'-biphenyl will be highly resistant to hydrolysis.

Biotic Degradation Pathways

The microbial breakdown of organic compounds is a critical process in their environmental removal. The biodegradability of PCBs is highly dependent on the degree and pattern of chlorination.

Aerobic Biodegradation

Under aerobic conditions, monochlorinated biphenyls can be susceptible to microbial degradation. Bacteria possessing biphenyl dioxygenase enzymes can initiate the degradation process by introducing hydroxyl groups onto the aromatic rings. Studies on 4-chlorobiphenyl have shown that it can be degraded by various bacterial strains, such as Achromobacter sp. and Bacillus brevis, with 4-chlorobenzoic acid being a major metabolite. A Micrococcus species has also been shown to degrade 4-chlorobiphenyl via 2,3-dihydroxylation followed by meta-ring cleavage. It is likely that 4-Chloro-4'-methyl-1,1'-biphenyl would be degraded via a similar pathway, although the presence of the methyl group might influence the rate and specifics of the enzymatic attack.

Experimental Protocol: Aerobic Biodegradation Assay

-

Inoculum Preparation: Collect microbial consortia from a contaminated site or use a known PCB-degrading bacterial strain.

-

Microcosm Setup: In a suitable mineral medium, establish microcosms containing the microbial inoculum and 4-Chloro-4'-methyl-1,1'-biphenyl as the sole carbon source or in the presence of a co-substrate.

-

Incubation: Incubate the microcosms under aerobic conditions (e.g., shaking incubator) at a controlled temperature.

-

Sampling and Analysis: Periodically, sacrifice replicate microcosms and extract the remaining 4-Chloro-4'-methyl-1,1'-biphenyl and any metabolites. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation: Determine the rate of disappearance of the parent compound and identify the major degradation products to elucidate the metabolic pathway.

Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation pathway for more highly chlorinated PCBs is reductive dechlorination. However, for a monochlorinated biphenyl like 4-Chloro-4'-methyl-1,1'-biphenyl, this process is less significant. The biphenyl ring itself can be degraded under methanogenic conditions, as has been shown for biphenyl.

Bioaccumulation and Environmental Transport

The lipophilic nature of PCBs leads to their bioaccumulation in organisms and biomagnification through the food web. Although specific data for 4-Chloro-4'-methyl-1,1'-biphenyl is not available, its structure suggests a high potential for bioaccumulation. The persistence of PCBs contributes to their long-range environmental transport, allowing them to be detected in remote ecosystems.

Experimental Protocol: Bioaccumulation Study

A standardized bioaccumulation test, for example using an aquatic organism like Daphnia magna, can be conducted as follows:

-

Test Organism Acclimation: Acclimate the test organisms to laboratory conditions.

-

Exposure Phase: Expose the organisms to a constant, sublethal concentration of 4-Chloro-4'-methyl-1,1'-biphenyl in a suitable medium for a defined period (e.g., 24-48 hours).

-

Depuration Phase: Transfer the organisms to a clean medium and monitor the elimination of the compound over time.

-

Sample Analysis: At various time points during both phases, sample the organisms and the medium to determine the concentration of 4-Chloro-4'-methyl-1,1'-biphenyl.

-

Calculation of Bioconcentration Factor (BCF): The BCF is calculated as the ratio of the concentration of the chemical in the organism to the concentration in the surrounding medium at steady state.

Analytical Methodologies

The accurate quantification of 4-Chloro-4'-methyl-1,1'-biphenyl in environmental matrices is essential for assessing its distribution and fate. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard analytical technique for the analysis of PCBs.

Workflow: Quantification of 4-Chloro-4'-methyl-1,1'-biphenyl in Soil

Caption: Workflow for the analysis of 4-Chloro-4'-methyl-1,1'-biphenyl in soil samples.

Conclusion

While direct experimental data on the environmental persistence of 4-Chloro-4'-methyl-1,1'-biphenyl is limited, a scientifically informed assessment can be made by extrapolating from the behavior of structurally related compounds. It is predicted that this compound will exhibit significant environmental persistence, driven by its resistance to hydrolysis and slow photodegradation. While it is likely susceptible to aerobic biodegradation, the rate of this process in the environment may be slow. Its lipophilic nature suggests a high potential for bioaccumulation. Further research is warranted to definitively characterize the environmental fate and effects of this specific PCB congener.

References

-

Thiophene - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone - PrepChem.com. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-Chloro-4'-methyl-1,1'-biphenyl | C13H11Cl | CID 2757677 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Photocatalytic degradation of 4-chlorophenol over Ag/MFe2O4 (M = Co, Zn, Cu, and Ni) prepared by a modified chemical co-precipitation method: a comparative study - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]

-

Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Hydrolysis of 4,4′-bis(chioromethyi)biphenyl in the mixture of acetonitrile/H2O. (n.d.). Retrieved January 27, 2026, from [Link]

-

Degradation of biphenyl by methanogenic microbial consortium - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

The design of an environmentally relevant mixture of persistent organic pollutants for use in in vivo and in vitro studies - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Retrieved January 27, 2026, from [Link]

-

Biodegradation of 4-chlorobiphenyl by Micrococcus species - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Global Contamination Trends of Persistent Organic Chemicals: An Overview. (n.d.). Retrieved January 27, 2026, from [Link]

- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents. (n.d.).

-

Assessment of Bioaccumulation of Biphenyls in the Trophic Chain of a Coastal Area of Parana, Brazil - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

The fate and persistence of polychlorinated biphenyls in soil - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Degradation and total mineralization of monohalogenated biphenyls in natural sediment and mixed bacterial culture - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Persistent and Emerging Organic Contaminants in Natural Environments - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Bioaccumulation and Biotransformation of Chlorinated Paraffins - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Occurrence of persistent organic pollutants and chlorpyrifos in Tadarida brasiliensis tissues from an agricultural production area in Argentina - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

toxicological profile of monochlorinated biphenyls

An In-depth Technical Guide to the Toxicological Profile of Monochlorinated Biphenyls

Executive Summary

Monochlorinated biphenyls (MCBs), a subgroup of the 209 polychlorinated biphenyl (PCB) congeners, represent the simplest form of these persistent organic pollutants.[1] While historical research has concentrated on the highly chlorinated, more persistent PCB mixtures, the toxicological significance of lower-chlorinated PCBs, including MCBs, is gaining recognition. This guide provides a comprehensive overview of the toxicological profile of MCBs, detailing their metabolic fate, mechanisms of toxicity, and the analytical methodologies required for their assessment. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current scientific understanding to provide a foundational resource for evaluating the health risks associated with these environmental contaminants.

Introduction to Monochlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals in which one to ten chlorine atoms are attached to the biphenyl molecule.[1] MCBs, having a single chlorine atom, are the least chlorinated congeners. Although commercial PCB mixtures like Aroclors were composed of numerous congeners, MCBs are relevant due to their presence as metabolic byproducts of more complex PCBs and as potential components of environmental mixtures.[2][3] Their lower chlorine content generally results in different physicochemical properties compared to their more heavily chlorinated counterparts, influencing their environmental fate and toxicokinetics.

Toxicokinetics: The Biological Fate of MCBs

The biological disposition of MCBs is fundamentally governed by their physicochemical properties, particularly their moderate lipophilicity, which allows for absorption and distribution but also facilitates metabolic clearance more readily than highly chlorinated PCBs.

Absorption and Distribution

Like other PCBs, MCBs can be absorbed by humans through inhalation, oral, and dermal routes.[4] Following absorption, they are distributed, with initial preferential accumulation in the liver and muscle tissue before redistributing to lipid-rich tissues such as adipose tissue, skin, and breast milk.[4] However, the retention of MCBs is significantly shorter than that of more chlorinated congeners. For example, one study noted that a monochlorinated form reached maximal concentrations in tissues at 4 hours post-administration and was almost entirely cleared within two weeks, whereas a tetrachlorinated form peaked at 72 hours with 45% remaining after two weeks.[2]

Metabolism: The Central Role of Cytochrome P450

The metabolism of MCBs is a critical determinant of their toxicity and rate of elimination. The liver is the primary site of biotransformation, which is catalyzed by the cytochrome P-450 (CYP) monooxygenase system.[4][5]

The metabolic process involves two key phases:

-

Phase I (Oxidation): CYP enzymes hydroxylate the MCB molecule. This process can occur via two main pathways: the direct insertion of a hydroxyl (-OH) group onto the biphenyl ring, or through the formation of an electrophilic arene oxide intermediate which then rearranges to a phenol.[6][7] These arene oxide intermediates are reactive and can covalently bind to cellular macromolecules like DNA, RNA, and proteins, which is a key mechanism contributing to PCB-induced toxicity and carcinogenicity.[6] Studies on the in vitro metabolism of 2-, 3-, and 4-chlorobiphenyl in rat liver microsomes have shown that all three isomers primarily yield a 4'-monohydroxy metabolite, with minor monohydroxy and dihydroxy metabolites also being produced.[8]

-

Phase II (Conjugation): The hydroxylated metabolites (OH-PCBs) are more polar than the parent MCB. To further increase water solubility for excretion, they undergo conjugation with endogenous molecules like glucuronic acid or sulfates.[4]

The resulting conjugates are then more readily excreted from the body.[4] The specific CYP isoforms involved can influence the regioselectivity of hydroxylation.[9]

Figure 1: Metabolic pathway of Monochlorinated Biphenyls (MCBs).

Core Mechanisms of Toxicity

The toxicity of MCBs and their metabolites stems from their ability to interfere with fundamental cellular processes. While often less potent than their highly chlorinated, dioxin-like counterparts, their mechanisms of action are significant and multifaceted.

Endocrine Disruption

PCBs are well-established endocrine-disrupting chemicals (EDCs), and MCBs are no exception.[10][11] Their effects are particularly noted on thyroid and reproductive functions.[11]

-

Thyroid Hormone System: OH-PCB metabolites can bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing thyroxine (T4) and disrupting thyroid hormone homeostasis.[12] This can lead to reduced levels of circulating thyroid hormones, which are critical for neurodevelopment and metabolism.[9]

-

Reproductive Hormones: PCBs can exert both estrogenic and anti-androgenic effects.[9][10] Some lower-chlorinated congeners have been shown to act as weak estrogen receptor (ER) agonists, while others can antagonize the androgen receptor.[12] This interference can lead to adverse reproductive outcomes, including reduced fertility and developmental abnormalities.[5][10] An animal study suggested that exposure to a PCB mixture during pregnancy could lead to cognitive and behavioral problems in subsequent generations, highlighting the potential for transgenerational effects of EDCs.[13]

Figure 2: Key endocrine-disrupting mechanisms of MCBs and their metabolites.

Neurotoxicity

The developing and adult nervous systems are major targets for PCB toxicity.[14] Prevailing hypotheses for the neurotoxic mechanisms of non-dioxin-like PCBs, which include MCBs, involve:

-

Alteration of Dopamine Signaling: Some PCB congeners that do not bind to the aryl hydrocarbon (Ah) receptor have been shown to accumulate in the brain and decrease dopamine content.[15]

-

Disruption of Intracellular Calcium (Ca²⁺) Homeostasis: Non-dioxin-like PCBs can interfere with intracellular signal transduction that is dependent on calcium, potentially leading to neurotoxicity.[9][16] This may involve the sensitization of ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP₃Rs), which are channels that release calcium from intracellular stores.[16]

-

Oxidative Stress: The metabolic activation of PCBs can generate reactive oxygen species (ROS), leading to oxidative stress, which may contribute to both developmental neurotoxicity and neurodegeneration.[16]

Carcinogenicity and Genotoxicity

PCBs as a class are considered probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and have been classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[6][17] This is based on evidence of increased risk for melanoma and liver cancer in humans and sufficient evidence of carcinogenicity in animals.[6][17] While much of the concern has focused on dioxin-like PCBs, studies support the position that all PCB mixtures can cause cancer.[6] The genotoxic potential of MCBs is linked to the formation of reactive arene oxide intermediates during metabolism, which can form DNA adducts, leading to mutations and initiating carcinogenesis.[6]

Summary of Toxicological Endpoints

Exposure to PCBs is associated with a wide array of adverse health effects. While data for individual MCBs are less extensive than for commercial mixtures, the observed effects of lower-chlorinated PCBs provide a strong basis for concern.

| Toxicological Endpoint | Observed Effects in Humans and/or Animals (Primarily from PCB Mixtures) | Relevance to MCBs | Citation(s) |

| Dermal Toxicity | Chloracne, rashes, and other skin lesions. | A hallmark of acute, high-level PCB exposure. | [6][9] |

| Hepatotoxicity | Changes in blood and urine indicating liver damage; fatty liver, hepatomegaly. | The liver is the primary site of MCB metabolism and is a key target organ. | [6][9] |

| Neurotoxicity | Cognitive deficits in children exposed prenatally, motor control problems, altered dopamine signaling. | Mechanisms involving Ca²⁺ disruption and oxidative stress are relevant to MCBs. | [9][16][17] |

| Reproductive Toxicity | Irregular menstrual cycles, reduced fertility, adverse effects on sperm quality. | Endocrine-disrupting mechanisms of MCBs directly impact reproductive function. | [5][9][10] |

| Developmental Toxicity | Lowered cognitive ability, compromised immune systems, and reduced birth weight in offspring of exposed mothers. | Intrauterine exposure is a significant threat; MCBs can cross the placenta. | [5][9] |

| Carcinogenicity | Increased risk of liver cancers, malignant melanoma, and non-Hodgkin lymphoma. | The metabolic activation of MCBs into genotoxic intermediates is a plausible mechanism. | [6][9][17] |

| Immunotoxicity | Suppression of the immune system, increased susceptibility to infections. | Observed in both animal studies and human poisoning incidents. | [9][17] |

Analytical Methodologies for MCB Assessment

Accurate assessment of MCB exposure requires sophisticated analytical methods capable of detecting and quantifying these compounds in complex biological and environmental matrices.

-

Sample Preparation (Extraction and Cleanup): The first step involves extracting PCBs from the sample matrix (e.g., serum, adipose tissue, soil). This is followed by a critical cleanup stage to remove interfering compounds. Techniques like gel permeation chromatography, silica gel, or Florisil are commonly used for this purpose.[18]

-

Identification and Quantification: Gas chromatography (GC) is the primary technique for separating PCB congeners.[18]

-

High-Resolution Capillary GC Columns are essential for separating the large number of possible congeners.[18]

-

Detectors: The electron capture detector (ECD) offers high sensitivity for chlorinated compounds. However, mass spectrometry (MS), particularly GC-MS/MS, provides greater specificity and is the gold standard for confirmation and quantification.[18][19]

-

Experimental Protocol: In Vitro Cytotoxicity Assessment

To evaluate the direct cellular toxicity of an MCB congener, a cytotoxicity assay using a relevant human cell line, such as the liver-derived HepG2 cell line, is a standard approach. This protocol outlines the use of the MTT assay to measure reductions in cell viability.

MTT Assay for MCB Cytotoxicity in HepG2 Cells

Objective: To determine the concentration-dependent cytotoxic effect of a specific MCB congener (e.g., 3-chlorobiphenyl) on human hepatoma (HepG2) cells.

Methodology:

-

Cell Culture:

-

Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere for 24 hours.

-

-

MCB Exposure:

-

Prepare a stock solution of the MCB congener in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the MCB in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

-

Remove the old medium from the cells and replace it with the MCB-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 24 or 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

-

Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Sources

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 7. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 10. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. endocrine.org [endocrine.org]

- 14. escholarship.org [escholarship.org]

- 15. The neurotoxicity of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-4'-methyl-1,1'-biphenyl: Synthesis, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-methyl-1,1'-biphenyl is a substituted biphenyl compound that belongs to the broader class of polychlorinated biphenyls (PCBs). While extensive research has been conducted on the environmental impact and toxicity of complex PCB mixtures, the specific properties and potential applications of individual congeners like 4-Chloro-4'-methyl-1,1'-biphenyl are of increasing interest in various scientific disciplines. Substituted biphenyls serve as crucial building blocks in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1][2] Understanding the synthesis, physicochemical characteristics, and analytical methods for this specific compound is essential for its potential utilization and for assessing its environmental and toxicological profile.

This technical guide provides a comprehensive overview of the current research on 4-Chloro-4'-methyl-1,1'-biphenyl, designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Synthesis and Characterization

The primary and most efficient method for the synthesis of unsymmetrical biaryls like 4-Chloro-4'-methyl-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.[3][4]

Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of 4-Chloro-4'-methyl-1,1'-biphenyl can be achieved by two principal routes utilizing the Suzuki-Miyaura coupling:

-

Route A: Coupling of 4-chlorophenylboronic acid with 4-bromotoluene.

-

Route B: Coupling of 4-chloro-1-iodobenzene with 4-methylphenylboronic acid.

Caption: Alternative Suzuki-Miyaura coupling routes for the synthesis of 4-Chloro-4'-methyl-1,1'-biphenyl.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

The following protocol is a generalized procedure for the synthesis of 4-Chloro-4'-methyl-1,1'-biphenyl via the Suzuki-Miyaura coupling. Optimization of reaction conditions may be necessary depending on the specific substrates and available equipment.

Materials:

-

4-chloro-1-iodobenzene (1 equivalent)

-

4-methylphenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

SPhos (0.04 equivalents)

-

Potassium phosphate (K₃PO₄, 2 equivalents)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-chloro-1-iodobenzene, 4-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-Chloro-4'-methyl-1,1'-biphenyl.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-chloro-4-(4-methylphenyl)benzene | PubChem[5] |

| CAS Number | 19482-11-2 | PubChem[5] |

| Molecular Formula | C₁₃H₁₁Cl | PubChem[5] |

| Molecular Weight | 202.68 g/mol | PubChem[5] |

| Melting Point | Solid at room temperature (estimated) | Inferred from derivatives |

| Boiling Point | > 300 °C (estimated) | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., toluene, hexane, ethyl acetate) | General PCB properties |

| Appearance | White to off-white solid (predicted) |

Environmental Fate and Toxicology

As a member of the PCB family, 4-Chloro-4'-methyl-1,1'-biphenyl is expected to exhibit persistence in the environment and a tendency for bioaccumulation in fatty tissues due to its lipophilic nature.[6] The toxicology of this specific congener has not been extensively studied, but inferences can be drawn from research on other monochlorinated biphenyls.

Environmental Persistence and Degradation

PCBs are known for their resistance to environmental degradation.[6] However, lower chlorinated biphenyls, such as 4-Chloro-4'-methyl-1,1'-biphenyl, are generally more susceptible to microbial degradation than their more highly chlorinated counterparts.[6] Biodegradation can occur through two primary pathways:

-

Aerobic degradation: Bacteria utilize dioxygenase enzymes to oxidize the biphenyl rings, leading to ring cleavage and eventual mineralization.[6]

-

Anaerobic degradation: Reductive dechlorination, where chlorine atoms are removed from the biphenyl structure, can occur under anaerobic conditions.[6]

Caption: A simplified proposed metabolic pathway for 4-Chloro-4'-methyl-1,1'-biphenyl in vertebrates.

Toxicology and Metabolism

The metabolism of PCBs in vertebrates is primarily mediated by the cytochrome P450 enzyme system in the liver.[6] This process typically involves the hydroxylation of the biphenyl rings to form more polar metabolites that can be more readily excreted from the body. These hydroxylated metabolites can then undergo further conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate elimination.

The toxicity of PCBs is highly dependent on the number and position of chlorine atoms. While highly chlorinated, coplanar PCBs are known to exert dioxin-like toxicity, the toxicological profile of monochlorinated biphenyls is less well-defined. It is anticipated that 4-Chloro-4'-methyl-1,1'-biphenyl would have a lower toxicity profile than more highly chlorinated congeners. However, specific studies are needed to confirm this.

Analytical Methods

The accurate and sensitive detection of 4-Chloro-4'-methyl-1,1'-biphenyl in various environmental and biological matrices is crucial for monitoring and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable analytical technique for the analysis of PCBs.[7][8]

Analytical Workflow

Caption: A general workflow for the analysis of 4-Chloro-4'-methyl-1,1'-biphenyl in environmental samples.

Detailed Experimental Protocol (GC-MS Analysis of Soil Samples)

This protocol provides a general guideline for the analysis of 4-Chloro-4'-methyl-1,1'-biphenyl in soil samples. Method validation and optimization are essential for specific applications.

Sample Preparation:

-

Extraction:

-

Air-dry the soil sample and sieve to remove large debris.

-

Accurately weigh approximately 10 g of the homogenized soil into a Soxhlet extraction thimble.

-

Add a surrogate standard to the sample to monitor extraction efficiency.

-

Extract the sample with a suitable solvent mixture (e.g., hexane/acetone 1:1) for 16-24 hours using a Soxhlet apparatus.

-

Alternatively, pressurized liquid extraction (PLE) or ultrasonic extraction can be used.

-

-

Cleanup:

-

Concentrate the extract to a small volume (e.g., 1-2 mL).

-